molecular formula C8H14F2S B2950982 (3,3-Difluoro-1-methylcyclohexyl)methanethiol CAS No. 2411271-31-1

(3,3-Difluoro-1-methylcyclohexyl)methanethiol

Cat. No.: B2950982
CAS No.: 2411271-31-1
M. Wt: 180.26
InChI Key: LDMRXRSRELDFSE-UHFFFAOYSA-N
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Description

(3,3-Difluoro-1-methylcyclohexyl)methanethiol is a chemical compound with the molecular formula C8H14F2S It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a methyl group, along with a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-1-methylcyclohexyl)methanethiol typically involves the introduction of the difluoromethyl group onto a cyclohexyl ring. One common method is the difluoromethylation of cyclohexyl derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) at low temperatures to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-1-methylcyclohexyl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: The corresponding hydrocarbon.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3,3-Difluoro-1-methylcyclohexyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-methylcyclohexyl)methanethiol involves its interaction with molecular targets through its thiol and difluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluoro-1-methylcyclohexyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (3,3-Difluoro-1-methylcyclohexyl)methanamine: Contains an amine group instead of a thiol group.

Uniqueness

(3,3-Difluoro-1-methylcyclohexyl)methanethiol is unique due to the presence of both a thiol group and difluoromethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for covalent interactions with proteins, while the difluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

(3,3-difluoro-1-methylcyclohexyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2S/c1-7(6-11)3-2-4-8(9,10)5-7/h11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMRXRSRELDFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(F)F)CS
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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